5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound containing nitrogen atoms. This core is substituted with various groups including an ethyl group, a phenyl group, and a piperazine ring that is further substituted with a 3-fluorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridin-3(5H)-one core suggests that the compound may have interesting electronic properties due to the delocalization of electrons within the ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents, while the presence of nonpolar groups might make it soluble in nonpolar solvents .Scientific Research Applications
Design and Synthesis of Novel Inhibitors
Compounds with structures similar to the one specified have been designed and synthesized for targeting specific biological pathways. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were developed through molecular hybridization, showing activity against Mycobacterium tuberculosis by inhibiting GyrB ATPase and DNA gyrase, indicating potential applications in tuberculosis treatment research (V. U. Jeankumar et al., 2013).
Antagonist Activity for Neurotransmitter Receptors
Research on compounds with benzyl piperazine derivatives highlights their role as antagonists for neurotransmitter receptors, suggesting their utility in studying neurotransmission. For instance, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, which could inform the development of new psychiatric medications (Yoshifumi Watanabe et al., 1992).
Ligands for Dopamine Receptors
Structurally similar compounds have been synthesized to explore their affinity for dopamine receptors, indicating potential for research into dopaminergic signaling pathways. One study synthesized 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, finding it to be a potential ligand for the dopamine D4 receptor, showcasing the relevance of such compounds in understanding dopamine-related disorders (Yang Fang-wei, 2013).
Anticancer Activity
Research into the anticancer potential of fluoro-substituted compounds, like 6-fluorobenzo[b]pyran derivatives, has shown that these can exhibit significant activity against lung cancer cells at low concentrations compared to traditional drugs like 5-fluorodeoxyuridine, hinting at the potential anticancer research applications of fluoro-substituted piperazine derivatives (A. G. Hammam et al., 2005).
Future Directions
properties
IUPAC Name |
5-ethyl-7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-9-4-3-5-10-21)25(33)31-13-11-30(12-14-31)16-19-7-6-8-20(27)15-19/h3-10,15,17-18H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXSDJVWAVJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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